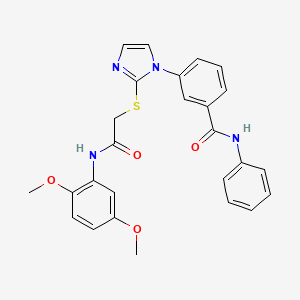
3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a complex molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O3S, with a molecular weight of approximately 378.43 g/mol. The structure features a benzamide core linked to an imidazole ring and a dimethoxyphenyl group, which may influence its pharmacological properties.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, similar benzamide derivatives have shown activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often targeted in cancer therapy .
- Targeting Protein Degradation : Recent studies indicate that compounds with similar structures can induce targeted protein degradation through the ubiquitin-proteasome pathway, potentially leading to the degradation of oncogenic proteins .
- Antitumor Activity : Benzamide derivatives have been reported to exhibit antitumor effects by inhibiting cell proliferation in various cancer cell lines. This suggests that the compound may also possess similar properties, contributing to its potential as an anticancer agent .
Case Studies
- In Vitro Studies : A study evaluating the biological activity of benzamide derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Animal Models : In vivo studies using murine models have demonstrated that certain benzamide analogs can reduce tumor size significantly when administered at specific dosages, indicating their potential for therapeutic use in oncology .
Comparative Data Table
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For example, the introduction of thioether groups has been shown to improve solubility and bioavailability, which are critical for effective therapeutic applications.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that similar compounds exhibit favorable PK profiles with moderate half-lives and low toxicity at therapeutic doses .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound). Investigations should focus on:
- Mechanistic Studies : Detailed mechanistic studies to confirm pathways involved in its biological activity.
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
- Structural Optimization : Exploring structural analogs to enhance potency and selectivity.
特性
IUPAC Name |
3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-21-11-12-23(34-2)22(16-21)29-24(31)17-35-26-27-13-14-30(26)20-10-6-7-18(15-20)25(32)28-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDXKBZMKSIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














